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Compound of Interest

Compound Name: 1-(Pyridin-4-ylmethyl)piperazine

Cat. No.: B042416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical characteristics of
(4-Pyridylmethyl)piperazine, a versatile building block in pharmaceutical and agrochemical
research. The information presented herein is intended to support research and development
activities by providing essential data on its physical and chemical properties, alongside
standardized protocols for their experimental determination.

Core Physicochemical Data

(4-Pyridylmethyl)piperazine, also known as 1-(pyridin-4-ylmethyl)piperazine, is a derivative of
piperazine featuring a pyridylmethyl substituent. Its chemical structure influences its properties,
making it a valuable intermediate in the synthesis of bioactive molecules.

Table 1: General and Physical Properties of (4-Pyridylmethyl)piperazine
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Property Value Source
Molecular Formula C10H15Ns

Molecular Weight 177.25 g/mol

CAS Number 62089-74-1

Appearance Colorless to yellow liquid

Boiling Point 68°C @ 0.15 mmHg

Table 2: Physicochemical Parameters of (4-Pyridylmethyl)piperazine

Parameter Value Notes
pKa 9.01+£0.10 Predicted value
logP Data not available

Qualitatively described as
Aqueous Solubility Data not available slightly soluble in chloroform

and methanol

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug discovery and
development. The following section details standardized methodologies for the key parameters

outlined above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial measure of the extent of ionization of a
compound at a given pH. Potentiometric titration is a highly precise technique for its

determination.
Methodology:

» Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to

ensure accurate pH measurements.
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Sample Preparation: Dissolve an accurately weighed quantity of (4-Pyridylmethyl)piperazine
in a suitable solvent to achieve a concentration of approximately 1 mM. To maintain a
constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M
potassium chloride (KCI) solution.

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic
stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen gas to
displace dissolved carbon dioxide and create an inert environment.

Titration Process: For a basic compound like (4-Pyridylmethyl)piperazine, first acidify the
solution to a pH of approximately 1.8-2.0 using a standardized 0.1 M hydrochloric acid (HCI)
solution.

Begin the titration by adding small, incremental volumes of a standardized 0.1 M sodium
hydroxide (NaOH) solution.

Data Collection: Record the pH value after each addition of the titrant, allowing the solution
to equilibrate. Continue the titration until the pH reaches a stable value around 12-12.5.

Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.
The inflection point(s) of the curve correspond to the equivalence point(s), and the pH at the
half-equivalence point(s) represents the pKa value(s).

Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility
of the results, and report the average pKa with the standard deviation.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's
lipophilicity. The shake-flask method is considered the "gold standard"” for its experimental
determination.

Methodology:

o Phase Saturation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.qg.,
phosphate-buffered saline, pH 7.4). Shake the mixture vigorously for at least 24 hours to
ensure mutual saturation of the two phases. Allow the phases to separate completely.
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» Sample Preparation: Prepare a stock solution of (4-Pyridylmethyl)piperazine in a minimal
amount of a suitable solvent (e.g., DMSO).

» Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes
of the pre-saturated n-octanol and aqueous buffer. The total amount of the compound should
not exceed its solubility limit in either phase.

o Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period
(typically 2 to 24 hours) to allow for complete partitioning equilibrium to be reached.

o Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and
agueous layers.

o Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration
of the compound in each layer using a suitable analytical technique, such as HPLC-UV or
LC-MS.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
The equilibrium solubility is typically determined using a shake-flask method.

Methodology:

o Preparation: Add an excess amount of solid (4-Pyridylmethyl)piperazine to a vial containing a
known volume of an aqueous buffer (e.g., pH 7.4). Using an excess of the solid material is
crucial to ensure a saturated solution is formed.

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37°C) using a
mechanical shaker. The agitation should be sufficient to keep the solid suspended without
creating a vortex.
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o Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw samples from the vial.
This is done to ensure that equilibrium has been reached, which is confirmed when
consecutive measurements show no significant change in concentration.

o Separation: Immediately after withdrawal, separate the undissolved solid from the solution.
This can be achieved by centrifugation or filtration through a low-binding filter.

o Quantification: Analyze the concentration of the dissolved compound in the clear supernatant
or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

o Reporting: The final equilibrium solubility is reported in units such as mg/mL or uM. The pH
of the solution should also be measured and reported at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical
characterization of a novel chemical entity like (4-Pyridylmethyl)piperazine.
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Caption: Workflow for Physicochemical Profiling.

¢ To cite this document: BenchChem. [Physicochemical Characteristics of (4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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